N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a benzyl group, and a pyran ring, making it a subject of interest for researchers due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the pyran ring. Common synthetic routes may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Construction of Pyran Ring: Cyclization reactions involving suitable starting materials and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzylpiperidin-4-yl)-4-oxo-4H-pyran-2-carboxamide: Lacks the methoxybenzyl group.
N-(1-benzylpiperidin-4-yl)-5-hydroxy-4-oxo-4H-pyran-2-carboxamide: Contains a hydroxyl group instead of the methoxybenzyl group.
Uniqueness
N-(1-benzylpiperidin-4-yl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or a chemical intermediate.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-31-22-9-5-8-20(14-22)17-32-25-18-33-24(15-23(25)29)26(30)27-21-10-12-28(13-11-21)16-19-6-3-2-4-7-19/h2-9,14-15,18,21H,10-13,16-17H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMVCDQODCOTMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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